molecular formula C22H25N5O2S2 B1181311 NYZBMXQIDSXGEQ-UHFFFAOYSA-N

NYZBMXQIDSXGEQ-UHFFFAOYSA-N

Cat. No.: B1181311
M. Wt: 455.595
InChI Key: NYZBMXQIDSXGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified by the InChIKey NYZBMXQIDSXGEQ-UHFFFAOYSA-N is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor classified as a non-steroidal anti-inflammatory drug (NSAID). Celecoxib is clinically used to manage pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute musculoskeletal injuries. Its molecular formula is C₁₇H₁₄F₃N₃O₂S, with a molecular weight of 381.37 g/mol. Unlike non-selective NSAIDs, Celecoxib preferentially inhibits COX-2, reducing prostaglandin synthesis at inflammatory sites while sparing COX-1-mediated gastrointestinal (GI) protection .

Properties

Molecular Formula

C22H25N5O2S2

Molecular Weight

455.595

InChI

InChI=1S/C22H25N5O2S2/c28-19(26-10-5-2-6-11-26)15-30-22-24-27-20(29)17-14-25(13-16-7-3-1-4-8-16)12-9-18(17)23-21(27)31-22/h1,3-4,7-8H,2,5-6,9-15H2

InChI Key

NYZBMXQIDSXGEQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CC5=CC=CC=C5)N=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Celecoxib belongs to the coxib class of NSAIDs, which includes structurally and pharmacologically related compounds such as Rofecoxib , Valdecoxib , and Etoricoxib . Below is a systematic comparison of these compounds based on pharmacokinetics , selectivity , clinical efficacy , and safety profiles .

Table 1: Pharmacological and Structural Comparison of COX-2 Inhibitors

Compound Molecular Formula Molecular Weight (g/mol) COX-2 Selectivity (COX-2/COX-1 Ratio) Half-Life (Hours) Major Indications Key Adverse Effects
Celecoxib C₁₇H₁₄F₃N₃O₂S 381.37 ~375:1 11 Osteoarthritis, RA Cardiovascular risk, GI ulcers
Rofecoxib C₁₇H₁₄O₄S 314.35 ~272:1 17 Acute pain (withdrawn) Thrombotic events (e.g., stroke)
Valdecoxib C₁₆H₁₄N₂O₃S 314.36 ~280:1 8–11 Dysmenorrhea (withdrawn) Stevens-Johnson syndrome, CV risks
Etoricoxib C₁₈H₁₅ClN₂O₂S 358.84 ~344:1 22 Gout, RA Hypertension, edema

Key Findings from Comparative Studies:

Selectivity and Efficacy: Celecoxib exhibits a higher COX-2/COX-1 selectivity ratio (~375:1) compared to Rofecoxib (~272:1) and Valdecoxib (~280:1), translating to reduced GI toxicity (e.g., ulceration) relative to non-selective NSAIDs like Ibuprofen . However, its cardiovascular risk profile remains comparable to other coxibs due to shared COX-2-mediated suppression of prostacyclin, a vasoprotective prostaglandin.

Pharmacokinetics :
Celecoxib’s half-life (11 hours) allows for once-daily dosing, unlike Valdecoxib (8–11 hours), which requires twice-daily administration. Etoricoxib, with a 22-hour half-life, offers prolonged anti-inflammatory effects but is associated with higher rates of hypertension .

Safety and Withdrawals : Rofecoxib and Valdecoxib were withdrawn from the market due to severe cardiovascular and dermatological adverse effects, respectively. Celecoxib remains in use but carries a FDA “black box” warning for cardiovascular risks, emphasizing cautious prescribing in high-risk patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.